molecular formula C11H15NO2 B14519404 Methyl phenyl(propan-2-yl)carbamate CAS No. 62604-18-6

Methyl phenyl(propan-2-yl)carbamate

Cat. No.: B14519404
CAS No.: 62604-18-6
M. Wt: 193.24 g/mol
InChI Key: WDSLVWYJGOPQPK-UHFFFAOYSA-N
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Description

Methyl phenyl(propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenyl(propan-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. One notable target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and subsequent physiological effects . This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl phenyl(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a reversible inhibitor of acetylcholinesterase sets it apart from other carbamates, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62604-18-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl N-phenyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C11H15NO2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

WDSLVWYJGOPQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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